molecular formula C10H10N2O2S B8442301 3-Ethoxycarbonyl-1H-pyrido[2,3-b][1,4]-thiazine

3-Ethoxycarbonyl-1H-pyrido[2,3-b][1,4]-thiazine

Cat. No. B8442301
M. Wt: 222.27 g/mol
InChI Key: MDRMIABWTPJBPE-UHFFFAOYSA-N
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Patent
US04861878

Procedure details

4.8 g of ethyl α-chloro-formylacetate, dissolved in 70 ml of ethanol, are added to a solution of 4 g (0.0317 mole) of 2-mercapto-3-aminopyridine and 1.78 g (0.0317 mole) of potassium hydroxide in 200 ml of ethanol at 25° C. under nitrogen. The mixture is warmed at 50° C. for 1 hour, the ethanol is then stripped off in vacuo and the residue is chromatographed on silica gel with methylene chloride/methanol (95:5) as the mobile phase. Yield: 3.3 g (47% of theory) Melting point: 194°-195° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH:8]=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[SH:10][C:11]1[C:16]([NH2:17])=[CH:15][CH:14]=[CH:13][N:12]=1.[OH-].[K+]>C(O)C>[CH2:6]([O:5][C:3]([C:2]1[S:10][C:11]2[N:12]=[CH:13][CH:14]=[CH:15][C:16]=2[NH:17][CH:8]=1)=[O:4])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC(C(=O)OCC)C=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
SC1=NC=CC=C1N
Name
Quantity
1.78 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel with methylene chloride/methanol (95:5) as the mobile phase

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CNC2=C(S1)N=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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